6-Chloropyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Chloropyrazolo[1,5-a]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 6-Chloropyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can have significant downstream effects, particularly in the context of cancer treatment .
Pharmacokinetics
The compound’s molecular weight (15357 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
The inhibition of CDK2 by this compound leads to the arrest of cell proliferation . This can result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with this compound, affecting its action .
Biochemical Analysis
Biochemical Properties
6-Chloropyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for optical applications due to several key characteristics . It has been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that pyrazolopyrimidines can be functionalized via Zinc and Magnesium organometallics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyrimidines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
6-Chloropyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied as a potential inhibitor of various enzymes and receptors, making it a candidate for drug development.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and other optical materials.
Biological Research: It has been used in studies related to cancer, where it exhibits apoptosis-inducing properties.
Comparison with Similar Compounds
6-Chloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-Aminopyrazolo[1,5-a]pyrimidine: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound is known for its energetic properties and is used in the development of heat-resistant explosives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQOIGAJJUUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2024538-64-3 |
Source
|
Record name | 6-chloropyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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